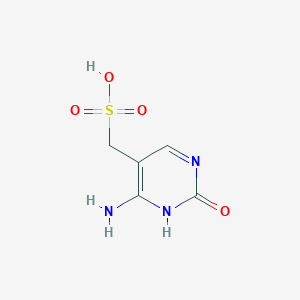
(6-Amino-2-oxo-1,2-dihydropyrimidin-5-yl)methanesulfonic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(6-Amino-2-oxo-1,2-dihydropyrimidin-5-yl)methanesulfonic acid is a chemical compound with the molecular formula C5H7N3O4S It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (6-Amino-2-oxo-1,2-dihydropyrimidin-5-yl)methanesulfonic acid typically involves the reaction of appropriate pyrimidine derivatives with methanesulfonic acid. One common method involves the use of 2,4-diamino-6-oxo-1,6-dihydropyrimidine as a starting material, which is then reacted with methanesulfonyl chloride in the presence of a base such as triethylamine .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve similar reaction conditions as those used in laboratory settings, with optimizations for yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
(6-Amino-2-oxo-1,2-dihydropyrimidin-5-yl)methanesulfonic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfonic acid derivatives, while reduction can produce hydroxylated compounds.
Applications De Recherche Scientifique
(6-Amino-2-oxo-1,2-dihydropyrimidin-5-yl)methanesulfonic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a potential inhibitor of certain biological pathways.
Medicine: Research is ongoing into its potential use as a pharmaceutical agent, particularly in the treatment of diseases involving pyrimidine metabolism.
Industry: It may be used in the development of new materials with specific chemical properties.
Mécanisme D'action
The mechanism of action of (6-Amino-2-oxo-1,2-dihydropyrimidin-5-yl)methanesulfonic acid involves its interaction with specific molecular targets. It can act as an inhibitor of enzymes involved in pyrimidine metabolism, thereby affecting various biological pathways. The exact molecular targets and pathways are still under investigation, but it is believed to interact with enzymes such as dihydrofolate reductase and thymidylate synthase .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4-Diamino-6-oxo-1,6-dihydropyrimidine: A precursor in the synthesis of (6-Amino-2-oxo-1,2-dihydropyrimidin-5-yl)methanesulfonic acid.
6-Oxopyrimidin-1(6H)-yl Benzamide Derivatives: These compounds have similar structural features and are used in antimicrobial research.
Uniqueness
This compound is unique due to its methanesulfonic acid moiety, which imparts specific chemical properties such as increased solubility and reactivity. This makes it a valuable compound in various research and industrial applications.
Propriétés
Numéro CAS |
62374-22-5 |
|---|---|
Formule moléculaire |
C5H7N3O4S |
Poids moléculaire |
205.19 g/mol |
Nom IUPAC |
(6-amino-2-oxo-1H-pyrimidin-5-yl)methanesulfonic acid |
InChI |
InChI=1S/C5H7N3O4S/c6-4-3(2-13(10,11)12)1-7-5(9)8-4/h1H,2H2,(H,10,11,12)(H3,6,7,8,9) |
Clé InChI |
OLUYWMVGRHDJAE-UHFFFAOYSA-N |
SMILES canonique |
C1=NC(=O)NC(=C1CS(=O)(=O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



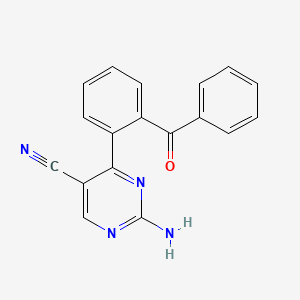
![2-{[2-(2,2,6,6-Tetramethylpiperidin-1-yl)ethyl]sulfanyl}quinazolin-4(1H)-one](/img/structure/B12917422.png)
![6-[2-(Methylsulfanyl)ethyl]-7H-purine](/img/structure/B12917423.png)

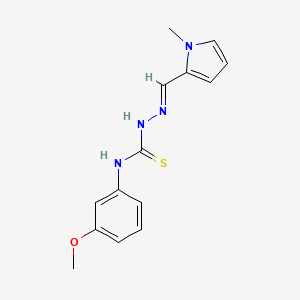
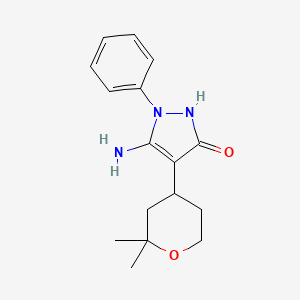



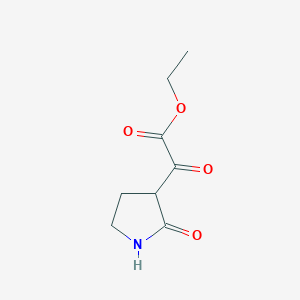
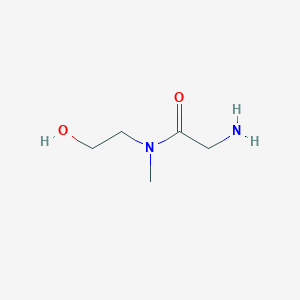

![4-Chloro-2-ethyl-5-[(furan-2-yl)methoxy]pyridazin-3(2H)-one](/img/structure/B12917499.png)
